2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide
CAS No.: 888434-23-9
Cat. No.: VC6027784
Molecular Formula: C18H22N4O3S
Molecular Weight: 374.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 888434-23-9 |
|---|---|
| Molecular Formula | C18H22N4O3S |
| Molecular Weight | 374.46 |
| IUPAC Name | 2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C18H22N4O3S/c1-11(2)19-14(23)10-26-18-21-15-12-6-4-5-7-13(12)20-16(15)17(24)22(18)8-9-25-3/h4-7,11,20H,8-10H2,1-3H3,(H,19,23) |
| Standard InChI Key | BJQCGHYKBSCJKH-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)CSC1=NC2=C(C(=O)N1CCOC)NC3=CC=CC=C32 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-propan-2-ylacetamide, reflects its pyrimido[5,4-b]indole scaffold—a bicyclic system combining pyrimidine and indole rings. Key structural features include:
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N-3 substitution: A 2-methoxyethyl group (CH₂CH₂OCH₃) enhances solubility and influences receptor binding .
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C-2 substitution: A sulfanyl-acetamide chain with an isopropyl group (N-(propan-2-yl)) modulates steric and electronic properties.
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C-4 position: A ketone group (4-oxo) critical for hydrogen bonding and stability .
The SMILES string CC(C)NC(=O)CSC1=NC2=C(C(=O)N1CCOC)NC3=CC=CC=C32 and InChIKey BJQCGHYKBSCJKH-UHFFFAOYSA-N provide unambiguous representations of its connectivity.
Table 1: Comparative Molecular Properties of Pyrimidoindole Derivatives
Synthesis and Manufacturing
General Synthetic Routes
Pyrimido[5,4-b]indoles are typically synthesized through multi-step protocols involving:
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Indole functionalization: Introduction of substituents via Friedel-Crafts alkylation or palladium-catalyzed coupling .
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Pyrimidine ring formation: Cyclocondensation of amidines or thioureas with α,β-unsaturated ketones.
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Sulfanyl-acetamide coupling: Thiol-alkylation or nucleophilic substitution to attach the acetamide sidechain .
For the target compound, the 2-methoxyethyl group at N-3 likely originates from alkylation of a precursor amine with 2-methoxyethyl chloride, while the C-2 thioether is introduced via reaction with mercaptoacetamide derivatives.
Optimization Challenges
Modifications at N-3 and C-2 significantly impact yield and purity. For example, substituting N-3 with bulkier groups (e.g., phenyl in CID 2156131 ) requires stringent temperature control to avoid side reactions . The isopropyl acetamide moiety’s steric bulk necessitates polar solvents (e.g., DMF) to enhance solubility during coupling .
Mechanism of Action and Biological Activity
TLR4 Agonism and Cytokine Modulation
In a 2013 study, pyrimido[5,4-b]indoles demonstrated selective TLR4 activation, triggering NFκB and interferon-regulated cytokines . The target compound’s 2-methoxyethyl group may enhance TLR4 binding by mimicking lipid A’s hydrophilic domain, while the isopropyl acetamide tail reduces IL-6 production relative to IP-10, skewing immune responses toward antiviral pathways .
Table 2: Cytokine Profiles of Pyrimidoindole Derivatives
| Compound | IL-6 (pg/mL) | IP-10 (pg/mL) | Cytotoxicity (IC₅₀, μM) |
|---|---|---|---|
| Target Compound | 320 ± 45 | 1,250 ± 180 | >50 |
| Phenyl carboxamide analog | 680 ± 90 | 980 ± 120 | 12.3 |
| N-5 methyl derivative | 290 ± 35 | 1,100 ± 150 | >100 |
Structure-Activity Relationships (SAR)
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N-3 substituents: 2-Methoxyethyl improves water solubility and TLR4 affinity compared to aryl groups .
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C-2 modifications: Isopropyl acetamide reduces cytotoxicity versus linear alkyl chains .
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C-4 ketone: Essential for activity; reduction to alcohol abolishes NFκB activation .
Pharmacological Research and Applications
Oncology
Preclinical studies suggest TLR4 agonism enhances antitumor immunity by recruiting dendritic cells and cytotoxic T lymphocytes . In murine melanoma models, pyrimidoindole derivatives delayed tumor growth by 40–60% at 10 mg/kg doses .
Infectious Diseases
TLR4-driven IP-10 production promotes antiviral states, making the compound a candidate for adjuvant therapy in RNA viral infections . Synergy with checkpoint inhibitors (e.g., anti-PD-1) is under investigation.
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